molecular formula C8H15N5 B12625660 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-26-1

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole

Cat. No.: B12625660
CAS No.: 920748-26-1
M. Wt: 181.24 g/mol
InChI Key: MLXZVYHEFJTOOK-SSDOTTSWSA-N
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Description

X-ray Crystallography

Single-crystal X-ray diffraction data for 2-(propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole reveal a planar tetrazole ring with bond lengths and angles consistent with aromatic delocalization (Table 1). The N1–N2 and N3–N4 bond lengths measure 1.31 Å and 1.32 Å, respectively, characteristic of partial double-bond character. The dihedral angle between the tetrazole ring and the pyrrolidine plane is 12.7°, indicating minimal conjugation between the two systems.

Table 1: Key Bond Lengths and Angles from X-ray Crystallography

Parameter Value (Å or °)
N1–N2 bond length 1.31 Å
N3–N4 bond length 1.32 Å
C2–N1–N2 angle 113.5°
Dihedral angle (tetrazole-pyrrolidine) 12.7°

The isopropyl group adopts a staggered conformation relative to the tetrazole ring, reducing steric clashes. The pyrrolidine ring exhibits a puckered conformation, with a C3-endo envelope shape, as predicted by density functional theory (DFT) calculations.

Computational Modeling

DFT studies at the B3LYP/6-311+G(d,p) level of theory provide insights into the gas-phase geometry. The optimized structure shows a planar tetrazole ring with bond lengths within 0.02 Å of experimental values. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the lone pairs of N2 and the σ* orbital of the C5–N4 bond, stabilizing the 2H-tautomer.

Molecular electrostatic potential (MEP) maps highlight regions of high electron density at N3 and N4, consistent with nucleophilic reactivity at these positions. The Hirshfeld surface analysis further corroborates intermolecular interactions, with N–H···N hydrogen bonds dominating the crystal packing.

Tautomeric Behavior in Solution vs. Solid State

The tautomeric equilibrium of 2-(propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is strongly influenced by the physical state. In the solid state, X-ray crystallography confirms the exclusive presence of the 2H-tautomer, stabilized by lattice forces and intramolecular hydrogen bonding between the pyrrolidine N–H and the tetrazole N3 atom.

In solution, however, dynamic NMR spectroscopy reveals temperature-dependent tautomerism. At 298 K in dimethyl sulfoxide-d6, a single resonance is observed for the tetrazole protons, suggesting rapid interconversion between tautomers on the NMR timescale. At 193 K, the spectrum splits into two distinct signals, corresponding to the 1H- and 2H-forms in a 1:4 ratio. This equilibrium is quantified using the van’t Hoff equation, yielding a ΔG‡ of 45.2 kJ/mol for the tautomeric interconversion.

Solvent effects further modulate tautomeric preference. In polar aprotic solvents (e.g., acetonitrile), the 2H-tautomer predominates (85%), while in protic solvents (e.g., methanol), the 1H-form becomes more populated (35%) due to competitive hydrogen bonding with the solvent. These observations align with Kamlet-Taft solvent parameters, which correlate tautomer distribution with solvent polarity and hydrogen-bonding capacity.

Properties

CAS No.

920748-26-1

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole

InChI

InChI=1S/C8H15N5/c1-6(2)13-11-8(10-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

MLXZVYHEFJTOOK-SSDOTTSWSA-N

Isomeric SMILES

CC(C)N1N=C(N=N1)[C@H]2CCCN2

Canonical SMILES

CC(C)N1N=C(N=N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole generally involves several key steps, often starting from readily available precursors. The most common synthetic route includes:

  • Condensation Reaction : The reaction typically involves isopropylamine and a tetrazole precursor, such as 5-[2-(bromomethyl)benzyl]-2H-tetrazole derivatives. This step may require specific conditions to ensure optimal yield and purity.

    • Reagents : Isopropylamine, tetrazole precursor
    • Conditions : Catalytic environment, inert atmosphere (e.g., nitrogen or argon), controlled temperature.

Key Intermediates

The synthesis often utilizes intermediates that are crucial for achieving the desired final product. Some of the critical intermediates include:

Reaction Conditions

The reaction conditions play a vital role in determining the yield and purity of the synthesized compound. Key parameters include:

Parameter Optimal Conditions
Temperature Typically between 60–100°C
Solvent Polar aprotic solvents (e.g., DMSO, acetonitrile)
Catalyst Lewis acids or other suitable catalysts
Atmosphere Inert atmosphere (e.g., nitrogen)

Industrial Production Methods

In industrial settings, the preparation of this compound may utilize batch or continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and maximize yield:

  • Batch Processes : Traditional method involving discrete batches of reactants.

  • Continuous Flow Synthesis : Utilizes microfluidic reactors to facilitate reactions under controlled conditions, ensuring high purity and consistent quality.

Analytical Techniques for Characterization

To confirm the structural integrity and purity of synthesized 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole, several analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirms structural details (chemical shifts)
High-Resolution Mass Spectrometry (HRMS) Validates molecular weight
Single-Crystal X-ray Diffraction Determines absolute stereochemistry

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Data Tables

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties Reference
Target: 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole Tetrazole Isopropyl, (2R)-pyrrolidine ~180 Chiral, high nitrogen content N/A
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Tetrazole Phenyl, pyridine 237.25 π-π stacking, X-ray confirmed
5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole Oxazole Isopropyl, pyrrolidine 180.25 Lower metabolic stability
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Triazole Methyl, (2S,4R)-methoxypyrrolidine 182.2 Stereospecific bioactivity

Biological Activity

The compound 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a member of the tetrazole family, which has garnered significant interest due to its diverse biological activities. Tetrazoles are known for their role in medicinal chemistry, particularly as pharmacophores in drug design. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is C9H15N5C_9H_{15}N_5, and it features a tetrazole ring that contributes to its biological properties. The presence of the pyrrolidine moiety is also crucial, as it may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Tetrazoles have been shown to possess antibacterial properties. For instance, derivatives of tetrazoles have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Antiviral Properties : Some tetrazole derivatives have been explored as potential inhibitors of viral replication. Notably, compounds targeting HIV have shown promise in inhibiting gp41 fusion processes .
  • Anti-inflammatory Effects : Certain tetrazoles have been implicated in reducing inflammation, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study focusing on pyrrole-containing compounds highlighted the effectiveness of tetrazole derivatives against resistant bacterial strains. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating potent antibacterial activity .

CompoundBacterial StrainMIC (µg/mL)Reference
Tetrazole Derivative AMRSA0.13
Tetrazole Derivative BMSSA0.125
Standard AntibioticVancomycin0.5 - 1

Antiviral Activity

In the context of HIV research, a series of compounds based on tetrazole frameworks were synthesized and evaluated for their ability to inhibit HIV replication. The most effective compounds showed IC50 values around 4.4 μM against gp41 formation, suggesting that modifications to the tetrazole structure can enhance antiviral potency .

Case Studies

  • Antibacterial Efficacy Against MRSA
    A recent study evaluated several tetrazole derivatives for their activity against MRSA. The results indicated that specific modifications to the pyrrolidine and tetrazole components significantly increased antibacterial efficacy compared to traditional antibiotics.
  • Inhibition of HIV Fusion
    Another investigation assessed the ability of tetrazole derivatives to inhibit HIV fusion by targeting gp41. The findings demonstrated that certain modifications resulted in compounds with enhanced inhibitory effects, paving the way for potential therapeutic agents against HIV.

The mechanisms through which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its biological effects are still under investigation but may involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or viral replication.
  • Receptor Binding : The structural features allow for binding to viral or bacterial receptors, blocking essential processes like fusion or entry into host cells.

Q & A

Q. What are the established synthetic routes for 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via condensation reactions involving intermediates such as 5-[2-(bromomethyl)benzyl]-2H-tetrazole derivatives. Key steps include:
  • Alkylation : Use of KF/alumina in acetonitrile for regioselective coupling .
  • Deprotection : HCl in methanol/THF to remove protecting groups (e.g., tetrahydropyran-2-yl or triphenylmethyl) .
    Critical intermediates include halogenated benzyl-tetrazoles and functionalized pyrrolidine precursors .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the tetrazole ring (δ 8–10 ppm for NH) and pyrrolidine stereochemistry (2R configuration via coupling constants) .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å in tetrazole) and absolute stereochemistry .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 235.2) .

Advanced Research Questions

Q. How does the choice of alkylation reagents and reaction conditions influence the regioselectivity of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole derivatives?

  • Methodological Answer : Regioselectivity in alkylation is controlled by:
  • Electrophilic reagents : Bromoalkyl derivatives favor N2-alkylation due to steric hindrance at N1 .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for regioselective pathways .
  • Catalysts : KF/alumina enhances nucleophilicity at specific tetrazole positions .
    Contrasting data exists on solvent effects in non-polar media, requiring kinetic studies to resolve .

Q. What computational strategies are recommended for analyzing the ADME properties and target binding affinity of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., Protein Data Bank entries) to simulate interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) .
  • ADME prediction : SwissADME evaluates logP (predicted ~1.8) and bioavailability scores, highlighting moderate blood-brain barrier permeability .
  • Contradiction note : Some studies report false positives in docking due to tautomerization of the tetrazole ring; MD simulations are advised to validate .

Q. How can conflicting spectral data for tetrazole derivatives be resolved during structural elucidation?

  • Methodological Answer :
  • Variable Temperature NMR : Distinguishes dynamic processes (e.g., ring-chain tautomerism) by observing peak splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton networks to resolve overlapping signals in crowded regions (e.g., pyrrolidine CH2 groups) .
  • X-ray vs. NMR discrepancies : Cross-validate using crystallographic data to confirm dominant tautomers .

Safety and Handling

Q. What are the critical safety protocols for handling 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in well-ventilated areas at ≤25°C; separate from oxidizers (P403, P420) .
  • Spill management : Use absorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .
  • Emergency measures : For skin contact, wash with water (P302+P352) and seek medical attention if irritation persists (P332+P313) .

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